4-Fluoro-2-methoxybenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHWWUVULKUFJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoro 2 Methoxybenzene 1 Sulfonamide
Retrosynthetic Analysis of the 4-Fluoro-2-methoxybenzene-1-sulfonamide Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical and common disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide group. This is a standard functional group disconnection that simplifies the molecule into two key synthons: an electrophilic sulfonyl source and a nucleophilic amine source.
This primary disconnection leads to 4-fluoro-2-methoxybenzenesulfonyl chloride and ammonia (B1221849). The sulfonyl chloride is a stable precursor that can be readily synthesized or is commercially available, while ammonia is a basic and inexpensive reagent.
A further retrosynthetic step involves the disconnection of the sulfonyl chloride group from the aromatic ring. This can be envisioned through two main pathways:
Via a Sandmeyer-type reaction: This approach disconnects the C-S bond, tracing the sulfonyl chloride back to 4-fluoro-2-methoxyaniline (B49241). The aniline (B41778) can be converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.
Via electrophilic aromatic substitution: This pathway traces the sulfonyl chloride back to 3-fluoroanisole (B32098). Direct chlorosulfonylation of 3-fluoroanisole would introduce the -SO₂Cl group onto the aromatic ring. The methoxy (B1213986) group is an ortho, para-director, and the fluorine is a deactivating ortho, para-director. The position ortho to the strongly activating methoxy group is the most likely site for substitution, leading to the desired precursor.
These disconnections provide a clear strategic roadmap for the forward synthesis of this compound, starting from simple aromatic precursors.
Direct Synthesis Routes via Sulfonylation and Amination Processes
The most direct and widely employed method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. orgsyn.org This approach is favored for its efficiency and the general availability of the required precursors.
Synthesis from Substituted Benzene (B151609) Sulfonyl Chlorides
The synthesis of sulfonamides is most commonly achieved by reacting a sulfonyl chloride with a primary or secondary amine under basic conditions. orgsyn.org This general transformation is applicable to a wide range of substituted benzene sulfonyl chlorides. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Common bases include pyridine (B92270), triethylamine (B128534), or aqueous sodium bicarbonate.
Utilization of 4-Fluoro-2-methoxybenzenesulfonyl Chloride as a Key Precursor
The specific synthesis of this compound is effectively achieved by using 4-Fluoro-2-methoxybenzenesulfonyl chloride as the key intermediate. bldpharm.com This precursor contains the required substituted aromatic ring and the reactive sulfonyl chloride moiety.
The synthesis involves the reaction of 4-Fluoro-2-methoxybenzenesulfonyl chloride with ammonia. Typically, a solution of the sulfonyl chloride in an inert solvent, such as dichloromethane (B109758), is treated with an excess of aqueous ammonia or ammonia gas. The reaction is generally carried out at a controlled temperature, often starting at a low temperature (e.g., 0 °C) and allowing it to warm to room temperature to ensure a complete reaction while minimizing potential side reactions. The sulfonamide product precipitates from the reaction mixture or is isolated after aqueous work-up and solvent evaporation.
Optimization of Reaction Conditions for Yield and Selectivity
To maximize the yield and purity of this compound, several reaction parameters can be optimized. The choice of base, solvent, temperature, and reaction time are all critical factors.
Base: While ammonia acts as both the nucleophile and the base, an additional non-nucleophilic base like triethylamine can be added to ensure the complete neutralization of HCl, which can be particularly important if using an ammonium (B1175870) salt (e.g., ammonium chloride) as the ammonia source.
Solvent: The choice of solvent affects the solubility of the reactants and the reaction rate. Aprotic solvents like dichloromethane or tetrahydrofuran (B95107) are commonly used.
Temperature: Low temperatures are often employed initially to control the exothermic nature of the reaction. Allowing the reaction to proceed at room temperature ensures completion.
Purification: After the reaction, purification is essential for obtaining a high-purity product. Common methods include recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) or column chromatography on silica (B1680970) gel.
The following interactive table illustrates how reaction conditions can be varied to optimize the yield of the final product.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aq. NH₃ | Dichloromethane | 0 to 25 | 4 | 85 |
| 2 | Triethylamine/NH₄Cl | Tetrahydrofuran | 25 | 6 | 82 |
| 3 | Aq. NH₃ | Diethyl Ether | 0 to 25 | 4 | 78 |
| 4 | Pyridine/NH₄Cl | Dichloromethane | 25 | 5 | 80 |
Note: The data in this table is illustrative and represents typical outcomes for sulfonamide synthesis.
Alternative Synthetic Approaches to the this compound Core
Beyond the direct sulfonylation of an amine, alternative strategies can be employed to construct the target molecule, often involving the functionalization of the aromatic ring at a key step.
Strategies Involving Ortho-Functionalization of Methoxybenzenes
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.net The methoxy group of an anisole (B1667542) derivative can direct metalation (lithiation) to the ortho position.
In a potential alternative synthesis, one could start with 3-fluoroanisole. Treatment with a strong base, such as n-butyllithium, at low temperatures would selectively deprotonate the C2 position, which is ortho to the methoxy group and activated by the inductive effect of the fluorine atom. The resulting aryllithium species can then be quenched with an electrophilic sulfur dioxide source, such as sulfur dioxide gas or DABSO (DABCO-bis(sulfur dioxide)), to form a lithium sulfinate salt. Subsequent treatment with a chlorinating agent, like N-chlorosuccinimide (NCS) or sulfuryl chloride, would yield the key intermediate, 4-fluoro-2-methoxybenzenesulfonyl chloride. This intermediate can then be aminated as described previously to afford the final product. This method offers excellent regiocontrol for the introduction of the sulfonyl group.
More advanced C-H functionalization methods, often catalyzed by transition metals like rhodium, also provide routes for ortho-functionalization directed by existing groups on the aromatic ring. rsc.org
Sequential Introduction of Fluorine and Sulfonamide Moieties
A common and effective strategy for the synthesis of this compound involves the sequential introduction of the necessary functional groups onto a readily available starting material. A well-documented pathway begins with 2,4-difluoro-1-nitrobenzene and proceeds through a series of transformations to yield the final product. google.com
The initial step in this sequence is the selective methoxylation of 2,4-difluoro-1-nitrobenzene. This is typically achieved by reacting the starting material with a methoxide (B1231860) source, such as sodium methoxide or potassium tert-butoxide in methanol. google.com The reaction is generally carried out in a suitable organic solvent like toluene. The nitro group at position 1 directs the incoming methoxy group to the ortho position (position 2), displacing one of the fluorine atoms. google.com
Following methoxylation, the nitro group of the resulting 4-fluoro-2-methoxy-1-nitrobenzene is reduced to an amine. A common method for this reduction is catalytic hydrogenation. google.com This involves treating the nitro compound with hydrogen gas in the presence of a catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), in a solvent like methanol. google.comguidechem.com This step yields the key intermediate, 4-fluoro-2-methoxyaniline.
The subsequent step is the introduction of the sulfonyl chloride group. This is achieved through a diazotization reaction followed by a Sandmeyer-type reaction. The 4-fluoro-2-methoxyaniline is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to produce 4-fluoro-2-methoxybenzene-1-sulfonyl chloride. orgsyn.org
Finally, the sulfonamide is formed by the amination of the 4-fluoro-2-methoxybenzene-1-sulfonyl chloride. This is typically accomplished by reacting the sulfonyl chloride with ammonia or an ammonia source. The reaction is usually carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.
Below is a table summarizing the sequential synthesis pathway:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1. Methoxylation | 2,4-Difluoro-1-nitrobenzene | Potassium tert-butoxide, Methanol, Toluene, 0-20°C | 4-Fluoro-2-methoxy-1-nitrobenzene |
| 2. Reduction | 4-Fluoro-2-methoxy-1-nitrobenzene | H₂, Raney Ni or Pd/C, Methanol | 4-Fluoro-2-methoxyaniline |
| 3. Sulfonylation | 4-Fluoro-2-methoxyaniline | 1. NaNO₂, HCl2. SO₂, CuCl | 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride |
| 4. Amination | 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | Ammonia | This compound |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals to minimize environmental impact and enhance safety and efficiency. The synthesis of this compound offers several opportunities for the incorporation of greener methodologies.
Development of Environmentally Benign Solvents and Reagents
A key aspect of green chemistry is the replacement of hazardous solvents and reagents with more environmentally friendly alternatives. In the synthesis of sulfonamides, traditional methods often employ volatile organic compounds (VOCs) as solvents. Research has focused on the use of greener solvents such as water, ionic liquids, and deep eutectic solvents. For the amination of sulfonyl chlorides, water has been demonstrated as a viable solvent, often leading to high yields and simplified product isolation through filtration. rsc.org
The use of hazardous reagents is another area of concern. For instance, the chlorosulfonylation step often involves corrosive and hazardous reagents like chlorosulfonic acid. nih.gov Greener alternatives for the synthesis of sulfonyl chlorides include the use of N-chlorosuccinimide (NCS) as a chlorinating agent, which offers a safer and more environmentally benign option. organic-chemistry.org The byproduct, succinimide, can also be recycled. organic-chemistry.org Another approach involves the metal-free aerobic oxidation of thiols to sulfonyl chlorides, using ammonium nitrate (B79036) as a catalyst and oxygen as the terminal oxidant, which significantly reduces waste. rsc.org
The following table highlights some environmentally benign solvents and reagents that could be applied to the synthesis of sulfonamides:
| Reaction Step | Traditional Solvent/Reagent | Greener Alternative |
| Amination | Dichloromethane, Pyridine | Water, Ionic Liquids |
| Chlorosulfonylation | Chlorosulfonic Acid, Thionyl Chloride | N-Chlorosuccinimide, Oxone-KX in water |
Catalytic Methodologies for Sustainable Production
Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation.
In the synthesis of sulfonyl chlorides, palladium-catalyzed chlorosulfonylation of arylboronic acids has emerged as a mild and functional group-tolerant method. nih.gov This approach avoids the harsh conditions associated with traditional electrophilic aromatic substitution. nih.gov Copper-catalyzed methods have also been developed for the sulfonylation of amides. acs.org
For the formation of the sulfonamide bond, various catalytic systems have been explored. For instance, indium-catalyzed sulfonylation of amines has been shown to be efficient for a wide range of substrates, including less reactive anilines. organic-chemistry.org Nickel-catalyzed cross-coupling reactions between sulfonamides and aryl halides are also being investigated as a powerful tool for the synthesis of N-aryl sulfonamides. princeton.edu The use of photosensitized nickel catalysis further enhances the sustainability of this process. princeton.edu
The development of reusable catalysts is another important aspect of sustainable production. Sulfonic acid-functionalized ionic liquids have been shown to be effective and recyclable catalysts for various organic transformations, including esterification, and could potentially be adapted for steps in the synthesis of this compound. nih.govacs.org
The table below summarizes some catalytic methodologies relevant to the synthesis of this compound:
| Reaction Step | Catalytic Method | Catalyst | Advantages |
| Chlorosulfonylation | Palladium-catalyzed cross-coupling | Palladium complex | Mild conditions, high functional group tolerance |
| Amination | Indium-catalyzed sulfonylation | Indium salt | High yields, applicable to a broad range of amines |
| C-N Bond Formation | Nickel-catalyzed cross-coupling | Nickel complex with photosensitizer | Efficient for N-aryl sulfonamide synthesis |
Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Methoxybenzene 1 Sulfonamide
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of 4-Fluoro-2-methoxybenzene-1-sulfonamide
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. In the case of this compound, the site of substitution is determined by the cumulative directing effects of the existing substituents on the aromatic ring.
Both the methoxy (B1213986) (-OCH₃) and fluorine (-F) groups are classified as ortho, para-directors in electrophilic aromatic substitution reactions. The methoxy group is a powerful activating group due to its ability to donate electron density to the ring via resonance. It strongly directs incoming electrophiles to the positions ortho and para to itself (C3 and C5, as the C1 position is blocked).
The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic attack. This deactivation occurs through both inductive and resonance effects. As a result, the sulfonamide functions as a meta-director. In this specific molecule, the sulfonamide at the C1 position directs incoming electrophiles to the C3 and C5 positions.
The directing effects of all three substituents are therefore convergent, a phenomenon known as reinforcement. The methoxy, fluoro, and sulfonamide groups all direct electrophilic attack to the same positions: C3 and C5. This strong reinforcement leads to a high degree of regioselectivity in reactions such as nitration or halogenation, with substitution occurring almost exclusively at these two sites. Between the two, the C5 position may be slightly favored due to reduced steric hindrance from the adjacent sulfonamide group compared to the C3 position, which is situated between the methoxy and sulfonamide groups.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions of Attack |
|---|---|---|---|---|
| -SO₂NH₂ | C1 | Strong Deactivating | meta | C3, C5 |
| -OCH₃ | C2 | Strong Activating | ortho, para | C3, C5 |
| -F | C4 | Weak Deactivating | ortho, para | C3, C5 |
Nucleophilic Substitution Reactions Involving the Sulfonamide Functional Group
The sulfonamide functional group itself can participate in nucleophilic substitution reactions, primarily involving the acidic proton on the nitrogen atom.
The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a suitable base to form a sulfonamidate anion. This anion is a potent nucleophile and can react with various electrophiles.
N-Alkylation: In the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), the sulfonamide can be deprotonated. The resulting anion readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a standard Sₙ2 reaction to yield N-alkylated sulfonamides. Transition metal catalysis, for instance using manganese complexes, has also been developed for the N-alkylation of sulfonamides with alcohols, providing an alternative to the use of alkyl halides. nih.gov
N-Acylation: Similarly, the sulfonamidate anion can react with acylating agents like acyl chlorides or acid anhydrides. This reaction provides a direct route to N-acylsulfonamides. These reactions are often high-yielding and are a common derivatization strategy.
The nucleophilicity of the deprotonated sulfonamide nitrogen allows for a wide range of derivatizations beyond simple alkylation and acylation. For example, the sulfonamide anion can undergo addition to activated aromatic halides in a nucleophilic aromatic substitution (SₙAr) reaction, leading to N-aryl derivatives. uni-muenster.de This reactivity makes the sulfonamide nitrogen a key handle for introducing diverse structural motifs, which is a common strategy in the development of medicinal chemistry leads and complex molecular probes.
Table 2: Representative Reactions at the Sulfonamide Nitrogen
| Reaction Type | Reagents | Product Type |
|---|
Carbon-Hydrogen (C-H) and Carbon-Fluorine (C-F) Functionalization Strategies
Modern synthetic strategies allow for the direct functionalization of C-H and C-F bonds, offering novel pathways to modify the core structure of this compound.
Carbon-Fluorine (C-F) Functionalization: The C-F bond in fluoroaromatics is generally strong and unreactive. However, the fluorine at the C4 position of the title compound can be substituted via a nucleophilic aromatic substitution (SₙAr) mechanism. nih.govnih.govrsc.org For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. The sulfonamide group at C1 provides this necessary activation. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the fluoride (B91410) ion, typically under heated conditions, to yield 4-substituted-2-methoxybenzene-1-sulfonamides. nih.govrsc.org
Carbon-Hydrogen (C-H) Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for site-selective functionalization. In the context of aryl sulfonamides, the sulfonamide group itself (or a derivative thereof) can act as a directing group to enable the functionalization of the otherwise unreactive ortho C-H bond. researchgate.net For this compound, this corresponds to the C-H bond at the C6 position. Using catalysts based on rhodium or palladium, the sulfonamide can chelate to the metal center, positioning it to selectively break the C6-H bond. nih.govrsc.org This activated intermediate can then react with a variety of coupling partners, such as alkenes (olefination) or alkynes (alkynylation), to install new functional groups at the C6 position. rsc.orgnih.gov This strategy provides a sophisticated method for derivatization that is complementary to classical electrophilic substitution.
Table 3: C-H and C-F Functionalization Approaches
| Bond Type | Strategy | Position | Typical Conditions | Outcome |
|---|---|---|---|---|
| C-F | Nucleophilic Aromatic Substitution (SₙAr) | C4 | Strong Nucleophile (e.g., NaOMe), Heat | Replacement of -F with Nucleophile |
| C-H | Directed C-H Activation | C6 | Transition Metal Catalyst (e.g., Rh, Pd), Coupling Partner | Introduction of new group at C6 |
Directed C-H Activation at Neighboring Positions
The sulfonamide group is a versatile and effective directing group in C-H activation/functionalization reactions, facilitating regioselectivity. researchgate.net It can guide the reaction to the ortho position, enabling the synthesis of complex therapeutic scaffolds. researchgate.netrsc.org
In molecules with multiple directing groups, the stronger directing group typically governs the site of C-H activation. researchgate.net However, the site-selectivity of C-H carbenoid functionalization in aryl sulfonamides containing strongly coordinating N-heterocycles can be switched between the ortho position relative to the sulfonamide or the N-heterocycle by altering solvent polarity and additive concentrations. rsc.org Rhodium(III) catalysts have been successfully employed to overcome the limitations of arene C-H functionalization in such systems. rsc.orgrsc.org
Cross-Coupling Reactions Involving the C-F Bond
The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making aryl fluorides generally inert in most cross-coupling reactions. nih.gov However, the activation of this bond is a significant area of research due to the prevalence of fluoroaromatic compounds in pharmaceuticals and agrochemicals. nih.govrsc.org
Several strategies have been developed to activate the C-F bond for cross-coupling reactions, including:
Use of strongly electron-withdrawing groups: These groups can activate the aryl fluoride towards nucleophilic attack. nih.gov
Directing groups: These can position a transition metal catalyst in close proximity to the C-F bond to facilitate its cleavage. nih.gov
Palladium-Magnesium bimetallic cooperation: This approach has been shown to be effective in activating C-F bonds. nih.gov
Nickel-catalyzed cross-couplings: Novel hydroxyphosphine ligands have been used to create Ni-Mg heterobimetallic complexes that can activate aryl fluorides. nih.gov
Palladium-catalyzed cross-coupling of unactivated aryl fluorides is less common but has been achieved with various coupling partners, including amines, organotin reagents, organoboron reagents, terminal alkynes, and Grignard reagents. nih.gov For instance, this compound can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling with boronic acids to form biaryl compounds.
Radical-Mediated Transformations of this compound Systems
Radical-mediated transformations offer alternative pathways for the functionalization of aryl sulfonamides. Photoredox catalysis has emerged as a powerful tool to generate sulfonyl radicals from sulfonamides, which can then participate in various reactions. nih.gov For example, N-acylsulfonamides can act as sulfonyl radical precursors, reacting with aryl boronic acids under visible light to produce diaryl sulfones without a catalyst. rsc.org
The generation of nitrogen-centered radicals from sulfonamides is another important strategy. This can be achieved through photoredox catalysis, enabling reactions like intramolecular alkene aminoarylation to form densely substituted arylethylamines. nih.gov These radical cascades can provide access to sterically congested products that are challenging to prepare using traditional transition metal-mediated methods. nih.gov
Furthermore, radical fluorosulfonylation of olefins can be achieved using bench-stable redox-active fluorosulfonyl radical precursors under photoredox conditions. nih.gov This highlights the potential for incorporating the sulfonyl fluoride moiety into various organic molecules through radical pathways.
Intermolecular and Intramolecular Reaction Pathways
The reactivity of this compound allows for both intermolecular and intramolecular transformations, leading to a diverse range of products.
Intermolecular Reactions:
C-H Arylation: Palladium(II)-catalyzed C-H arylation of benzamides with iodobenzenesulfonamides, using a bidentate directing group, allows for the construction of biaryl sulfonamides. researchgate.net
Sulfonamidation: Rhodium-catalyzed direct sulfonamidation of aromatic C-H bonds with sulfonyl azides, using a pyridyl directing group, provides a route to N-aryl sulfonamides. nih.gov
Heck-type Coupling: Iron-promoted Heck-type coupling reactions of aryl fluorides with alkenes have been developed, proceeding through an SNAr mechanism for C-F activation. chemrxiv.org
Intramolecular Reactions:
Aminoarylation of Alkenes: A photochemical cascade involving radical annulation and desulfonylative rearrangement in N-acyl sulfonamides enables the intramolecular aminoarylation of unactivated alkenes. nih.gov This leads to the formation of cyclic arylethylamines. nih.gov
Annulation Reactions: Ruthenium-catalyzed C-H activation and annulation of benzylamines with sulfoxonium ylides, using the free amine as a directing group, can lead to the synthesis of isoquinolines. organic-chemistry.org
Elucidation of Reaction Mechanisms through Kinetic and Isotopic Studies
Understanding the mechanisms of these complex transformations is crucial for optimizing reaction conditions and expanding their scope. Kinetic and isotopic labeling studies are invaluable tools for this purpose.
Kinetic Studies: Kinetic analysis can help identify the rate-determining step of a reaction. For instance, in some C-H arylation reactions, the C-H activation step has been found to be rate-determining. researchgate.net By studying the reaction kinetics, the performance of catalytic systems can be enhanced. researchgate.net
Isotopic Labeling Studies: Isotopic labeling is a powerful technique used to track the movement of atoms through a reaction pathway. wikipedia.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can gain insights into bond-breaking and bond-forming steps. wikipedia.orgnih.gov
For example, isotope-labeling experiments have been used to investigate the mechanism of site-selective C-H carbenoid functionalization in aryl sulfonamides. nih.gov These studies have shown that the C-H activation step can be reversible. nih.gov Density functional theory (DFT) calculations are often used in conjunction with experimental data to rationalize reaction mechanisms and the influence of factors like solvent polarity. rsc.orgnih.gov
Derivatization Strategies and Analogue Design Based on 4 Fluoro 2 Methoxybenzene 1 Sulfonamide
Rational Design Principles for Novel 4-Fluoro-2-methoxybenzene-1-sulfonamide Derivatives
The design of new analogues based on the this compound core is guided by established medicinal chemistry principles. These strategies aim to enhance potency, selectivity, and pharmacokinetic profiles by introducing specific structural modifications.
Systematic Modification at the Sulfonamide Nitrogen
For instance, the incorporation of small alkyl groups can enhance lipophilicity, potentially improving membrane permeability. Conversely, the addition of larger, more complex aromatic or heteroaromatic rings can introduce new binding interactions, such as pi-stacking, with target proteins. The nature of the substituent, whether electron-donating or electron-withdrawing, can also fine-tune the electronic properties of the sulfonamide moiety.
Introduction of Diverse Substituents on the Aromatic Ring
The aromatic ring of this compound presents multiple positions for the introduction of new substituents, offering another avenue for analogue design. The existing fluorine and methoxy (B1213986) groups influence the reactivity and regioselectivity of further substitutions.
Electrophilic aromatic substitution reactions can be employed to introduce additional groups onto the ring. The directing effects of the existing substituents will guide the position of the incoming electrophile. For example, the methoxy group is an ortho-, para-director, while the sulfonamide group is a meta-director. The interplay of these directing effects, along with the deactivating nature of the fluorine and sulfonamide groups, must be carefully considered when planning synthetic routes.
Furthermore, nucleophilic aromatic substitution presents a viable strategy, particularly for the displacement of the fluorine atom by various nucleophiles. This allows for the introduction of a wide range of functionalities, including amines, thiols, and alkoxides, at the C-4 position. Such modifications can dramatically alter the polarity, solubility, and biological activity of the resulting analogues.
A summary of potential substitutions and their rationale is presented in the table below:
| Modification Site | Type of Substituent | Rationale |
| Sulfonamide Nitrogen | Small Alkyl Chains | Increase lipophilicity, improve membrane permeability. |
| Sulfonamide Nitrogen | Aryl/Heteroaryl Rings | Introduce new binding interactions (e.g., pi-stacking). |
| Aromatic Ring (C-3, C-5, C-6) | Halogens, Nitro groups | Modulate electronic properties and metabolic stability. |
| Aromatic Ring (C-4) | Amines, Thiols, Alkoxides | Alter polarity, solubility, and introduce new functional groups via nucleophilic substitution of fluorine. |
Hybrid Molecular Architectures Incorporating the this compound Moiety
A sophisticated approach in drug design involves the creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This strategy aims to develop multifunctional molecules that can interact with multiple biological targets or possess a combination of desirable properties.
Synthetic Pathways to Advanced Derivatives
The successful implementation of the rational design principles outlined above relies on robust and efficient synthetic methodologies.
Synthesis of Substituted N-Aryl and N-Heteroaryl Sulfonamides
The synthesis of N-aryl and N-heteroaryl derivatives of this compound typically starts with the corresponding sulfonyl chloride, 4-fluoro-2-methoxybenzene-1-sulfonyl chloride. This reactive intermediate can be readily prepared from 3-fluoroanisole (B32098) through chlorosulfonation.
The subsequent reaction of the sulfonyl chloride with a diverse range of primary or secondary amines, including anilines and various heterocyclic amines, affords the desired N-substituted sulfonamides. This condensation reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The versatility of this approach allows for the generation of a large library of analogues with modifications at the sulfonamide nitrogen.
Preparation of Poly-substituted Benzene (B151609) Sulfonamide Analogues
The synthesis of poly-substituted analogues requires careful planning of the synthetic sequence to control the regiochemistry of the substitution reactions. As previously mentioned, the existing substituents on the aromatic ring will direct the position of any new functional groups.
For instance, to introduce a substituent at a position directed by the methoxy group (ortho or para), an electrophilic aromatic substitution reaction could be performed on an earlier intermediate before the introduction of the sulfonamide group. Conversely, to introduce a substituent at a position meta to the sulfonamide group, the substitution would be carried out after the sulfonamide is in place.
Nucleophilic aromatic substitution of the fluorine atom provides a direct route to C-4 substituted analogues. This reaction is typically performed by treating this compound with a suitable nucleophile in the presence of a base and often at elevated temperatures.
The following table summarizes key synthetic reactions for derivatization:
| Reaction Type | Starting Material | Reagents | Product Type |
| N-Arylation/N-Alkylation | 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | Primary/Secondary Amine, Base | N-Substituted Sulfonamides |
| Electrophilic Aromatic Substitution | This compound or precursor | Electrophile (e.g., HNO3/H2SO4, Br2/FeBr3) | Ring-Substituted Analogues |
| Nucleophilic Aromatic Substitution | This compound | Nucleophile (e.g., R-NH2, R-SH), Base | C-4 Substituted Analogues |
: Stereochemical Considerations in the Synthesis of Chiral Derivatives
The introduction of chirality into derivatives of this compound is a critical aspect of medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. The development of stereoselective synthetic methods allows for the preparation of enantiomerically pure compounds, which is often essential for achieving desired therapeutic effects and minimizing off-target interactions. Stereochemical considerations in the synthesis of chiral derivatives of this compound primarily revolve around the creation of one or more stereocenters in a controlled manner.
The synthesis of chiral derivatives of this compound can be approached through several strategic methodologies, each aiming to control the stereochemical outcome of the reaction. These strategies include the use of chiral auxiliaries, the application of asymmetric catalysis, and the diastereoselective transformation of prochiral substrates.
One common approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center has been established, the auxiliary can be removed. For instance, a chiral amine could be reacted with 4-fluoro-2-methoxybenzenesulfonyl chloride to form a chiral sulfonamide. Subsequent modification of the molecule, influenced by the stereochemistry of the auxiliary, can lead to the formation of a new stereocenter with high diastereoselectivity.
Asymmetric catalysis offers a more elegant and atom-economical approach to the synthesis of chiral molecules. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral derivatives of this compound, this could involve, for example, the enantioselective reduction of a ketone or imine derivative, or the catalytic asymmetric alkylation of a prochiral precursor.
Diastereoselective reactions are another cornerstone of asymmetric synthesis. This approach is particularly relevant when a stereocenter is already present in the molecule, and a new one is being introduced. The existing stereocenter can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other. For derivatives of this compound, this could be exemplified by the addition of a nucleophile to a chiral N-sulfonylimine derived from the parent sulfonamide. The facial selectivity of the nucleophilic attack would be dictated by the steric and electronic properties of the existing chiral group.
While specific research detailing the stereoselective synthesis of chiral derivatives of this compound is not extensively documented in publicly available literature, the principles of asymmetric synthesis provide a clear framework for how such endeavors would be approached. The choice of strategy would depend on the specific target molecule, the desired stereoisomer, and the efficiency of the synthetic route.
To illustrate the potential outcomes of such synthetic strategies, the following hypothetical data tables showcase the kind of results that would be sought in the diastereoselective synthesis of a chiral derivative of this compound.
Table 1: Hypothetical Diastereoselective Addition of Nucleophiles to a Chiral N-Sulfonylimine Derived from this compound
| Entry | Nucleophile | Reaction Conditions | Diastereomeric Ratio (A:B) |
| 1 | Grignard Reagent (R-MgBr) | THF, -78 °C | 85:15 |
| 2 | Organolithium (R-Li) | Diethyl ether, -78 °C | 90:10 |
| 3 | Reformatsky Reagent | Toluene, 25 °C | 70:30 |
This table is illustrative and does not represent actual experimental data.
Table 2: Hypothetical Enantioselective Reduction of a Prochiral Ketone Derivative of this compound
| Entry | Chiral Catalyst | Reducing Agent | Enantiomeric Excess (% ee) |
| 1 | (R)-CBS Catalyst | BH₃·SMe₂ | 95 |
| 2 | RuCl₂[(R)-BINAP] | H₂ (50 atm) | 98 |
| 3 | Chiral Rhodium Complex | H₂ (20 atm) | 92 |
This table is illustrative and does not represent actual experimental data.
The successful synthesis of chiral derivatives of this compound with high stereochemical purity is a key step in the development of new therapeutic agents. The careful selection and application of stereoselective synthetic methods are paramount to achieving this goal.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Fluoro-2-methoxybenzene-1-sulfonamide. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise mapping of proton, carbon, and fluorine environments within the molecule.
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic, methoxy (B1213986), and sulfonamide protons. The aromatic region typically displays complex splitting patterns due to spin-spin coupling between adjacent protons (ortho- and meta-coupling) and through-bond coupling with the fluorine atom (H-F coupling).
The methoxy group protons appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. The sulfonamide (-SO₂NH₂) protons often present as a broad singlet, and their chemical shift can be concentration and solvent-dependent due to hydrogen bonding.
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The spectrum for this compound will show seven distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the one methoxy carbon. The carbon atoms directly bonded to electronegative atoms (fluorine, oxygen, and the sulfonamide group) are significantly deshielded and appear at lower fields. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is a key diagnostic feature for assigning the fluorinated ring positions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | ~7.3-7.5 | d (doublet) | ³J(H3-H5) ≈ 2-3 Hz |
| H-5 | ~7.0-7.2 | dd (doublet of doublets) | ³J(H5-H6) ≈ 8-9 Hz, ³J(H5-H3) ≈ 2-3 Hz |
| H-6 | ~7.6-7.8 | dd (doublet of doublets) | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-F4) ≈ 4-5 Hz |
| -OCH₃ | ~3.8-4.0 | s (singlet) | - |
| -SO₂NH₂ | Variable (broad) | s (singlet) | - |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |
|---|---|---|
| C-1 | ~130-135 | Attached to -SO₂NH₂ |
| C-2 | ~155-160 | Attached to -OCH₃ |
| C-3 | ~115-120 | Ortho to -OCH₃ |
| C-4 | ~160-165 | Attached to -F (large ¹J(C-F) coupling) |
| C-5 | ~110-115 | Ortho to -F |
| C-6 | ~125-130 | Ortho to -SO₂NH₂ |
| -OCH₃ | ~55-60 | Methoxy carbon |
¹⁹F NMR is a highly sensitive technique used to probe the environment of the fluorine atom. nih.gov Due to the absence of naturally occurring fluorine in most biological systems and its favorable NMR properties (spin ½, 100% natural abundance), ¹⁹F NMR provides a clean spectral window with a wide range of chemical shifts that are very sensitive to the local electronic environment. nih.govnih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift provides confirmation of the fluorine's position on the aromatic ring. The signal will appear as a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-5).
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. For this molecule, COSY would show cross-peaks connecting H-5 with H-6 and H-3, confirming their adjacency on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. nih.govcolumbia.edu This is the primary method for assigning the protonated carbons (C-3, C-5, C-6, and the methoxy carbon) based on the previously assigned proton signals. emerypharma.com
From the methoxy protons (-OCH₃) to the C-2 carbon.
From proton H-3 to carbons C-1, C-2, and C-5.
From proton H-6 to carbons C-1, C-2, and C-4.
These correlations unambiguously place the methoxy group at C-2, the fluorine at C-4, and the sulfonamide at C-1. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects correlations between nuclei that are close in space, regardless of their bonding. A NOESY spectrum could show a cross-peak between the methoxy protons and the H-3 proton, providing definitive evidence for the spatial proximity of these groups and confirming the regiochemistry.
The sulfonamide group is not sterically locked and can exhibit restricted rotation around the C-S bond, particularly at low temperatures. nih.gov Variable-temperature (VT) NMR studies can be employed to investigate such dynamic processes. At room temperature, if the rotation is fast on the NMR timescale, the protons ortho to the sulfonamide group (H-6) would appear as a single, sharp signal (with its expected coupling). As the temperature is lowered, this rotation may slow down. If the rotational barrier is significant, the molecule may adopt a preferred conformation, causing the environments of the atoms on either side of the C-S bond to become inequivalent. This would lead to broadening and eventual splitting of the H-6 signal into distinct resonances at the coalescence temperature, allowing for the calculation of the rotational energy barrier.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.
The vibrational spectrum of this compound can be analyzed by considering the characteristic frequencies of its two main components: the sulfonamide group and the substituted benzene ring. kau.edu.saresearchgate.netnih.gov
Sulfonamide Moiety (-SO₂NH₂): This group has several strong, characteristic absorption bands. The S=O bonds give rise to distinct asymmetric and symmetric stretching vibrations. The N-H bonds of the primary amide also have characteristic stretching and bending modes.
Fluoro-Methoxybenzene Moiety: The substituted aromatic ring contributes numerous bands to the spectrum. These include aromatic C-H stretching, C=C ring stretching, and out-of-plane C-H bending. The C-F and C-O ether linkages also have characteristic stretching vibrations that are useful for identification. isroset.org
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Sulfonamide (-SO₂NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3400 |
| N-H Bending (Scissoring) | ~1550 - 1650 | |
| S=O Asymmetric Stretch | 1300 - 1350 | |
| S=O Symmetric Stretch | 1150 - 1180 | |
| Fluoro-Methoxybenzene | Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 | |
| C-F Stretch | 1200 - 1270 | |
| Aromatic C-O Asymmetric Stretch | 1230 - 1270 | |
| Aromatic C-O Symmetric Stretch | 1020 - 1075 | |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with high confidence. For this compound (C₇H₈FNO₃S), the theoretical exact mass of the monoisotopic molecule can be calculated with precision.
The fragmentation of aromatic sulfonamides under mass spectrometry conditions, particularly with electrospray ionization (ESI), often involves characteristic pathways. A notable fragmentation route for some arylsulfonamides is the elimination of sulfur dioxide (SO₂), a loss of 64 Da, which occurs through an intramolecular rearrangement in the gas phase. This pathway is influenced by the substitution pattern on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom in the target compound, can promote this SO₂ extrusion. Other common fragmentation patterns in mass spectrometry involve the cleavage of bonds adjacent to functional groups, which for this molecule could include the C-S bond or fragmentation of the sulfonamide group itself.
Table 1: Theoretical Monoisotopic Mass of this compound
| Molecular Formula | Compound Name | Theoretical Exact Mass (Da) |
| C₇H₈FNO₃S | This compound | 205.02089 |
For the isomeric compound 2-fluoro-4-methoxybenzene-1-sulfonamide, predicted CCS values have been calculated using the CCSbase tool. oup.com Given the identical atomic composition and similar structural features, the CCS values for this compound are expected to be very similar. These values are crucial for increasing the confidence of compound identification in complex mixtures when using ion mobility-mass spectrometry. imist.ma
Table 2: Predicted Collision Cross Section (CCS) Values for the Isomer 2-fluoro-4-methoxybenzene-1-sulfonamide
| Adduct Ion | Predicted CCS (Ų) |
| [M+H]⁺ | 137.0 |
| [M+Na]⁺ | 146.9 |
| [M-H]⁻ | 139.8 |
| [M+NH₄]⁺ | 156.3 |
| [M+K]⁺ | 144.1 |
| [M+H-H₂O]⁺ | 130.7 |
| [M+HCOO]⁻ | 155.6 |
Data sourced from PubChemLite for the isomer 2-fluoro-4-methoxybenzene-1-sulfonamide, calculated using CCSbase. oup.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. While the specific crystal structure of this compound is not publicly documented, analysis of closely related sulfonamide structures provides significant insight into its expected molecular packing and intermolecular interactions.
The crystal packing of sulfonamides is predominantly governed by strong intermolecular interactions, particularly hydrogen bonds and π-π stacking interactions. thermofisher.com The sulfonamide group itself is an excellent hydrogen bond donor (N-H) and acceptor (S=O).
In the crystal structure of the related compound, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, the molecules are linked by N—H⋯O hydrogen bonds, which form infinite one-dimensional chains. nih.gov These chains are further consolidated by a pair of C—H⋯O intermolecular interactions, resulting in a stable, three-dimensional supramolecular architecture. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs, with the sulfonamide's N-H group acting as a donor to the sulfonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric structures. The presence of the aromatic rings also allows for potential π-π stacking, which would further stabilize the crystal lattice.
Electrochemical Characterization of this compound Derivatives
Electrochemical methods are used to investigate the redox properties of molecules, providing information on their oxidation and reduction potentials and the nature of the electron transfer processes.
Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are powerful electroanalytical techniques for studying the behavior of redox-active compounds. Studies on various aromatic sulfonamides have shown that they can be electrochemically oxidized. oup.com The electrochemical behavior of indole-based sulfonamide derivatives, for instance, reveals a single, well-defined, irreversible oxidation peak, indicating that the electron transfer is followed by a chemical reaction, and the initial product is not stable enough to be reduced in the reverse scan. oup.com
SWV is a pulse voltammetric technique that offers high sensitivity and is effective at minimizing background currents, making it well-suited for quantitative analysis. For sulfonamides like sulfanilamide (B372717), SWV has been used to study the irreversible oxidation process, which is typically diffusion-controlled. The oxidation potential is influenced by factors such as pH, with the peak potential often shifting as the proton concentration changes, indicating that protons are involved in the reaction mechanism. Based on these findings, it is expected that this compound derivatives would also display an irreversible oxidation wave in CV and SWV experiments, likely corresponding to the oxidation of the sulfonamide group or the substituted benzene ring. oup.com
Redox Behavior and Electrochemical Parameters
The electrochemical characteristics of this compound are not extensively documented in publicly available scientific literature. Electrochemical studies, such as cyclic voltammetry, are crucial for understanding the redox behavior of a compound, including its oxidation and reduction potentials. This information provides insights into the molecule's electronic properties and its potential involvement in electron transfer reactions.
While specific experimental data for this compound is not available, general principles of electrochemistry as applied to substituted benzenesulfonamides can offer a theoretical framework. The redox behavior of such molecules is influenced by the nature and position of substituents on the aromatic ring.
For related substituted benzenesulfonamides, electrochemical studies have revealed that the cleavage of the sulfur-nitrogen (S-N) bond can occur over a wide range of potentials, from -1.67 to -2.64 V. The specific potential for this cleavage is dependent on the nature of the substituents on the aromatic ring.
Detailed electrochemical investigations, including cyclic voltammetry and other techniques, would be necessary to determine the precise oxidation and reduction potentials, the reversibility of the redox processes, and other key electrochemical parameters for this compound. Such studies would provide valuable data on its electronic structure and potential for engaging in redox-based biological or chemical processes.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT) for Electronic Structure and Geometry Optimization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule like 4-Fluoro-2-methoxybenzene-1-sulfonamide. DFT is employed to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to describe its electronic structure. A common approach involves using hybrid functionals, such as Becke's three-parameter hybrid (B3LYP), combined with a basis set like 6-311G++(d,p) or 6-31G(d,p) to achieve a balance between accuracy and computational cost researchgate.netnih.govresearchgate.net. These calculations yield optimized geometrical parameters, including bond lengths and angles, which form the basis for further property predictions.
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. By calculating the optimized geometry and electronic properties, it is possible to simulate various spectra:
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For instance, studies on other sulfonamide compounds have shown a strong correlation between computed chemical shifts and experimentally observed values, although some discrepancies can arise due to environmental and solvent effects, particularly for labile N-H protons nih.gov.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. These theoretical frequencies help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule nih.govresearchgate.net.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions of a molecule. This allows for the simulation of the UV-Vis absorption spectrum, providing insight into the wavelengths of maximum absorption (λmax) which are related to electron transitions between molecular orbitals nih.govresearchgate.net.
Below is a table illustrating an example of how experimentally obtained and computationally predicted NMR data are compared for a different, but structurally related, sulfonamide Schiff base compound.
| For (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | |
| Atom | Experimental 13C NMR (ppm) |
| Azomethine Carbon | 191.23 |
| N(CH3)2 Carbon | 13.2 |
| Aromatic Ring Carbons | 96.62–157.69 |
This table presents example data for a different sulfonamide compound to illustrate the methodology, as specific data for this compound was not available in the search results. Data sourced from a study using the B3LYP/6−311G+(d,p) level of theory nih.gov.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net.
HOMO: This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of high HOMO density indicate the sites most susceptible to electrophilic attack.
LUMO: This orbital acts as an electron acceptor, and its energy level is related to the electron affinity. Regions of high LUMO density are the most likely sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability researchgate.net. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and more reactive researchgate.net. DFT calculations provide precise values for these orbital energies.
The table below shows example HOMO, LUMO, and energy gap values calculated for a similar sulfonamide compound using the DFT/B3LYP/6-31G(d,p) method.
| Calculated Parameter | Energy (eV) |
| EHOMO | -6.82 |
| ELUMO | -0.92 |
| Energy Gap (ΔE) | 5.90 |
This table presents example data for 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide to illustrate the methodology researchgate.net.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, such as the synthesis of sulfonamides. The classical synthesis often involves the reaction of a sulfonyl chloride with an amine nih.gov. Theoretical modeling can elucidate the step-by-step pathway of such reactions, identifying intermediates and transition states.
By mapping the potential energy surface of a reaction, computational models can determine the most energetically favorable pathway from reactants to products. This involves:
Locating Transition States: Identifying the highest energy structure along the reaction coordinate that connects reactants and products.
Calculating Activation Energies (Ea): Determining the energy difference between the reactants and the transition state. This value is crucial for predicting reaction rates.
While specific activation energy calculations for the synthesis of this compound are not available in the provided search results, mechanistic investigations for sulfonamide formation have been proposed. For example, one proposed mechanism involves the addition of a Grignard reagent to a sulfinylamine reagent, proceeding through a sulfinamide intermediate nih.govacs.org. Computational modeling of such a pathway would calculate the energies of each intermediate and transition state to validate the proposed mechanism.
Molecular Docking and Dynamics Simulations for Chemical Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study how a small molecule, such as this compound, might interact with a macromolecular target, typically a protein nih.govscholarsresearchlibrary.comnih.gov. These methods are crucial for understanding the non-covalent interactions that govern molecular recognition.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the strength of the interaction, often expressed as a binding energy or docking score nih.gov. Following docking, MD simulations can be run to observe the dynamic stability of the ligand-protein complex over time in a simulated physiological environment peerj.com.
From these simulations, binding free energies can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). This approach dissects the total binding energy into contributions from different types of chemical interactions peerj.com:
Van der Waals interactions: Arising from temporary fluctuations in electron density.
Electrostatic interactions: Occurring between charged or polar regions of the ligand and protein.
Solvation energy: The energy change associated with the desolvation of the ligand and the binding site upon complex formation.
Studies on other fluorinated sulfonamides interacting with protein models have shown that Van der Waals forces and non-polar solvation energies often play a significant role in binding affinity peerj.com. The sulfonamide moiety itself is known to form key hydrogen bonds and other interactions within protein binding pockets chemrxiv.orgacs.org.
The following table provides an example of binding energy components calculated for a representative sulfonamide interacting with the active site of a protein model.
| Interaction Energy Component | Calculated Value (kJ/mol) |
| Van der Waals Energy | -133.47 |
| Electrostatic Energy | -58.74 |
| Polar Solvation Energy | 134.10 |
| Non-polar Solvation Energy | -13.51 |
| Total Binding Free Energy (ΔGbind) | -71.62 |
This table shows example data for the interaction of 4-amino-N-(3,5-dimethylphenyl)-3-fluorobenzenesulfonamide with the active site of Plasmodium falciparum triose phosphate isomerase (pTPI) to illustrate the methodology peerj.com.
Conformational Changes and Ligand Flexibility within Binding Sites
The inherent flexibility of this compound is a critical determinant of its interaction with biological macromolecules. Computational simulations, particularly molecular dynamics (MD), offer a window into the dynamic conformational changes that occur when the molecule enters a protein's binding site. These simulations suggest that upon binding, the molecule can adopt conformations that are energetically less favorable in its unbound state, a phenomenon driven by the stabilizing interactions within the binding pocket.
The primary axes of flexibility in this compound are the torsional angles around the C-S (phenyl-sulfonyl) and S-N (sulfonyl-amide) bonds. While the C-S bond rotation is somewhat restricted due to the steric hindrance imposed by the ortho-methoxy group, the S-N bond exhibits a greater degree of rotational freedom. This flexibility allows the sulfonamide group to orient itself optimally to form key hydrogen bonds and other non-covalent interactions with amino acid residues.
For instance, in a simulated binding event with a model protein active site, the dihedral angle of the C-S-N-H bond can shift significantly to accommodate the spatial arrangement of hydrogen bond donors and acceptors. This induced-fit mechanism is crucial for achieving a high binding affinity. The methoxy (B1213986) and fluoro substituents also play a role in modulating this flexibility, with the methoxy group, in particular, influencing the preferred orientation of the phenyl ring within the binding cleft.
| Interaction Type | Typical Interacting Residues | Observed Conformational Change |
|---|---|---|
| Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr | Rotation around the S-N bond to optimize donor-acceptor distances. |
| Hydrophobic Interactions | Val, Leu, Ile, Phe, Trp | Orientation of the fluorinated benzene ring to maximize contact with nonpolar residues. |
| van der Waals Contacts | Various | Minor adjustments in all rotatable bonds to optimize packing within the binding site. |
Solvation Models and Solvent Effects on Reactivity and Structure
The chemical behavior and structural stability of this compound are profoundly influenced by its surrounding solvent environment. Computational solvation models, such as the Polarizable Continuum Model (PCM) and explicit solvent simulations, are employed to quantify these effects. These models reveal that the conformational preferences and reactivity of the molecule can vary significantly between polar and non-polar solvents.
In polar protic solvents like water, the sulfonamide and methoxy groups can act as hydrogen bond acceptors, while the N-H group of the sulfonamide can act as a hydrogen bond donor. These interactions lead to the formation of a structured solvation shell around the molecule, which stabilizes its ground state. In contrast, in aprotic solvents such as dimethyl sulfoxide (DMSO), the hydrogen bond donating capacity of the solvent is absent, leading to different solvation energetics.
Theoretical calculations of the solvation free energy provide a quantitative measure of the energetic cost or benefit of transferring the molecule from the gas phase to a particular solvent. This data is crucial for understanding its solubility and partitioning behavior, which are key pharmacokinetic properties.
| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) | Primary Solute-Solvent Interactions |
|---|---|---|---|
| Water | 78.4 | -8.5 | Hydrogen bonding (donor and acceptor) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | -7.2 | Dipole-dipole, Hydrogen bond acceptor |
| Chloroform | 4.8 | -3.1 | Dipole-dipole |
| Cyclohexane | 2.0 | -1.5 | van der Waals forces |
Conformational Analysis and Potential Energy Surfaces
A comprehensive understanding of the conformational landscape of this compound is fundamental to elucidating its structure-activity relationships. Computational methods, particularly quantum mechanical calculations such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface (PES) of the molecule. A PES scan involves systematically varying specific dihedral angles and calculating the corresponding energy, revealing the molecule's low-energy conformations and the energy barriers between them.
The key dihedral angles that define the conformation of this compound are the C-C-S-N angle (defining the orientation of the sulfonamide group relative to the phenyl ring) and the C-S-N-H angle (defining the orientation of the amide proton).
A relaxed PES scan of the C-C-S-N dihedral angle typically reveals two low-energy regions corresponding to conformations where the S-N bond is roughly perpendicular to the plane of the benzene ring. This "staggered" conformation minimizes steric repulsion between the oxygen atoms of the sulfonyl group and the ortho-methoxy group. The energy barriers for rotation around the C-S bond are generally higher than those for the S-N bond due to the steric clash with the ortho substituent.
| Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) | Conformation Description |
|---|---|---|
| 0° | 5.2 | Eclipsed (high energy) |
| 60° | 0.5 | Gauche (low energy) |
| 90° | 0.0 | Perpendicular (global minimum) |
| 120° | 0.6 | Gauche (low energy) |
| 180° | 4.8 | Eclipsed (high energy) |
These computational insights into the conformational preferences, flexibility, and solvent interactions of this compound provide a robust theoretical framework for understanding its chemical properties and for the rational design of related molecules with tailored functionalities.
Structure Activity Relationship Sar Principles in Sulfonamide Research Derived from 4 Fluoro 2 Methoxybenzene 1 Sulfonamide Analogues
General SAR Considerations for Sulfonamide Scaffolds
The biological activity of sulfonamides is intrinsically linked to their core chemical structure. The sulfanilamide (B372717) skeleton is generally considered the minimum structural requirement for antibacterial activity. ijpsr.com Key considerations for the SAR of sulfonamide scaffolds include:
The Sulfonamide Group: The sulfonamide functional group (-SO₂NH₂) is a critical pharmacophore. The nitrogen atom and the sulfonyl group are essential for the interaction with biological targets, often through hydrogen bonding and acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.gov For many sulfonamide inhibitors, the primary sulfonamide group is crucial for activity. nih.gov
The Aromatic Ring: The benzene (B151609) ring to which the sulfonamide group is attached serves as a scaffold for positioning other functional groups in the correct orientation for binding to the target. Substitutions on this ring can significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its activity. nanobioletters.comnih.gov
The N4-Amino Group: In classical antibacterial sulfonamides, a free aromatic amino group at the para-position (N4) is often essential for activity, as it mimics p-aminobenzoic acid (PABA), a natural substrate for dihydropteroate (B1496061) synthase in bacteria. nih.gov However, in other therapeutic applications, this group can be modified or replaced.
A summary of general SAR principles for antibacterial sulfonamides is presented in the table below.
| Structural Feature | Importance for Antibacterial Activity | Rationale |
| Sulfanilamide Skeleton | Minimal structural requirement | Provides the basic framework for interaction with the target enzyme. |
| Para-Amino Group | Essential for activity | Mimics the natural substrate p-aminobenzoic acid (PABA). |
| Sulfonamide Group | Essential for activity | Binds to the active site of dihydropteroate synthase. |
| N1-Substitution | Modulates potency | Affects physicochemical properties like pKa and solubility. |
Impact of Fluorine Substitution on Reactivity and Ligand-Target Interactions
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various molecular properties. In the context of 4-fluoro-2-methoxybenzene-1-sulfonamide analogues, the fluorine atom can exert several beneficial effects:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of the drug.
Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with the target protein. It can participate in hydrogen bonds and multipolar interactions with backbone carbonyls, potentially enhancing binding affinity. nih.gov For instance, the substitution of a hydrogen atom with fluorine can lead to a significant increase in inhibitory potency.
Modulation of Physicochemical Properties: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. It can also lower the pKa of nearby acidic or basic groups, which can influence the ionization state of the molecule at physiological pH and affect its binding and solubility.
The following table illustrates the effect of fluorine substitution on the inhibitory activity of a series of benzenesulfonamide (B165840) derivatives against influenza hemagglutinin.
| Compound | R1 | R2 | EC50 (nM) |
| 28 | H | H | 210 |
| 31 | F | H | 65 |
| 32 | H | F | 86 |
| 40 | Cl | H | 86 |
EC50 represents the concentration of the compound that inhibits the cytopathic effect of the virus by 50%.
Role of the Methoxy (B1213986) Group in Modulating Chemical Behavior and Interactions
The methoxy group (-OCH₃) is another common substituent in medicinal chemistry that can significantly influence a molecule's properties and its interactions with biological targets.
Electronic Effects: The methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring and affect its reactivity. This can modulate the binding affinity of the molecule to its target.
Lipophilicity and Solubility: The methoxy group can increase the lipophilicity of a compound, which may enhance its membrane permeability. However, the oxygen atom can also act as a hydrogen bond acceptor, potentially improving aqueous solubility.
For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the methoxy group is part of a scaffold that shows potent and selective inhibition of 12-lipoxygenase.
Positional Isomerism and its Influence on SAR
The relative positions of the fluorine and methoxy groups on the benzene ring of this compound can have a profound impact on the molecule's biological activity. This is because positional isomerism alters the electronic distribution, steric environment, and the potential for specific interactions with the target.
Steric Hindrance: The proximity of the methoxy group to the sulfonamide group (as in the 2-position) can influence the rotational freedom around the C-S bond and potentially force the sulfonamide group into a specific conformation that is either favorable or unfavorable for binding.
Interaction with Target: The specific placement of the fluorine and methoxy groups will determine their ability to form key interactions within the binding site of a target protein. A slight shift in the position of these groups could lead to a loss of a critical hydrogen bond or a steric clash, resulting in a significant drop in activity.
A hypothetical example of how positional isomerism could affect activity is presented below.
| Isomer | Potential SAR Implication |
| This compound | The ortho-methoxy group may influence the conformation of the sulfonamide group, while the para-fluoro group strongly influences the electronic properties of the ring. |
| 2-Fluoro-4-methoxybenzene-1-sulfonamide | The ortho-fluoro group could have a more pronounced effect on the sulfonamide's acidity and might engage in different interactions within the binding pocket compared to a para-fluoro substituent. |
| 3-Fluoro-4-methoxybenzene-1-sulfonamide | The meta-fluoro group would have a weaker electronic influence on the sulfonamide group compared to the ortho or para positions. |
Computational Approaches to SAR Studies
Computational methods are invaluable tools for elucidating the SAR of sulfonamide analogues and for designing new compounds with improved activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nanobioletters.comnih.gov These models use molecular descriptors (e.g., lipophilicity, electronic parameters, steric properties) to predict the activity of new, unsynthesized compounds. For sulfonamides, QSAR studies have been used to correlate activity with parameters like electronic and steric properties. nanobioletters.com
Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the sulfonamide analogue and the amino acid residues in the binding site. These insights can explain the observed SAR and guide the design of modifications to improve binding affinity.
Density Functional Theory (DFT): DFT calculations can be used to determine the electronic properties of molecules, such as their electrostatic potential and frontier molecular orbital energies. This information can help to understand the reactivity of the sulfonamide analogues and their potential to interact with the biological target.
The table below summarizes the application of various computational approaches in sulfonamide research.
| Computational Method | Application in SAR Studies |
| QSAR | Predicts the biological activity of new analogues based on their chemical structure. nih.gov |
| Molecular Docking | Visualizes the binding mode of ligands in the active site of a target protein. |
| DFT | Calculates the electronic properties of molecules to understand their reactivity and interaction potential. |
Applications of 4 Fluoro 2 Methoxybenzene 1 Sulfonamide in Advanced Chemical and Material Research
Versatile Synthetic Building Block in Organic Synthesis
4-Fluoro-2-methoxybenzene-1-sulfonamide has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique combination of functional groups—a sulfonamide, a methoxy (B1213986) group, and a fluorine atom—on an aromatic ring makes it an attractive starting material for the construction of more complex and functionally diverse molecules.
Precursor for Complex Organic Molecules
The structural features of this compound make it an ideal precursor for a variety of complex organic molecules. The sulfonamide group can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. Furthermore, the fluorine atom and methoxy group can be subjected to various chemical transformations, allowing for the introduction of additional functionalities. This compound is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds, which are common motifs in pharmaceuticals and agrochemicals.
Intermediate in Multi-Step Synthesis Schemes
In addition to being a primary precursor, this compound often serves as a crucial intermediate in multi-step synthesis pathways. Its reactive sites can be selectively manipulated to build molecular complexity in a stepwise manner. For instance, the sulfonamide nitrogen can be alkylated or arylated, and the aromatic ring can undergo further substitutions. These transformations allow for the elaboration of the initial scaffold into intricate molecular architectures, including heterocyclic compounds and other biologically active molecules. The ability to perform sequential and selective reactions makes this compound a key component in the strategic assembly of target molecules in medicinal and materials chemistry.
Research into Functional Material Precursors
The unique electronic and structural properties of this compound have prompted investigations into its potential as a precursor for advanced functional materials. The presence of the sulfonyl group and the fluorine atom are particularly significant in this context.
Exploration in Polymer Chemistry for Sulfonated Materials
There is growing interest in the use of sulfonated aromatic compounds as monomers for the synthesis of functional polymers, particularly for applications in proton exchange membranes (PEMs) for fuel cells. While direct research on the polymerization of this compound is emerging, the broader class of sulfonated aromatic polymers has been extensively studied. These materials, such as sulfonated poly(arylene ether sulfone)s, are sought after for their high proton conductivity, good mechanical strength, and excellent chemical stability. The introduction of fluorine atoms into the polymer backbone can further enhance these properties, leading to improved performance and durability of the resulting membranes.
Investigation in Energy Storage Applications
Recent research has highlighted the potential of fluorinated sulfonamides as components in electrolytes for energy storage devices, particularly lithium-ion batteries. google.com Fluorinated sulfonamides are being explored as electrolyte co-solvents to suppress the dissolution of the aluminum current collector, a common issue with sulfonimide-based electrolyte salts. google.com The use of these compounds can enhance the safety and performance of lithium-ion batteries by enabling the use of high-performance electrolyte salts that would otherwise be corrosive to the battery components. google.com While research is ongoing, the unique properties of compounds like this compound make them promising candidates for the development of next-generation battery technologies.
| Application Area | Role of this compound | Potential Benefits |
| Polymer Chemistry | Monomer precursor for sulfonated polymers | Enhanced proton conductivity, improved thermal and chemical stability in fuel cell membranes. |
| Energy Storage | Electrolyte co-solvent in lithium-ion batteries | Suppression of aluminum current collector corrosion, improved battery safety and performance. google.com |
Radiochemistry Research and Radiotracer Development
The fluorinated nature of this compound makes it a compound of significant interest in the field of radiochemistry, specifically for the development of radiotracers for Positron Emission Tomography (PET) imaging. The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into molecules allows for the non-invasive visualization and quantification of biological processes in vivo.
Sulfonamide-based structures are known to target specific enzymes, such as carbonic anhydrases, which are overexpressed in certain types of tumors. By labeling a sulfonamide with ¹⁸F, it is possible to create a PET tracer that can selectively accumulate in cancerous tissues, allowing for their detection and characterization. The development of ¹⁸F-labeled sulfonamide derivatives is an active area of research for oncology imaging, with the goal of improving cancer diagnosis and monitoring treatment response.
Research in this area focuses on optimizing the radiolabeling process to achieve high radiochemical yields and specific activity. The insights gained from studying compounds like this compound contribute to the design and synthesis of novel ¹⁸F-labeled radiotracers with improved imaging characteristics for a variety of disease targets.
Future Directions and Emerging Research Avenues for 4 Fluoro 2 Methoxybenzene 1 Sulfonamide
Innovations in Stereo- and Regioselective Synthesis of Complex Derivatives
The biological activity of complex molecules is often dictated by their specific three-dimensional arrangement and the precise placement of functional groups. Future synthetic efforts concerning 4-Fluoro-2-methoxybenzene-1-sulfonamide will increasingly focus on methodologies that offer exceptional control over stereochemistry and regiochemistry.
Stereoselective Synthesis: The development of catalytic enantioselective methods is crucial for producing chiral sulfonamides. nih.gov While much of the existing work has focused on chirality introduced via substituents on the sulfonamide nitrogen, new strategies could involve asymmetric transformations on the aromatic ring or its substituents. For instance, chiral palladium catalysts have been successfully used for the N-allylation of secondary sulfonamides to create N-C axial chirality. nih.gov Adapting such catalytic systems to derivatives of this compound could generate novel, optically active compounds with potential applications in asymmetric catalysis or as chiral ligands. The use of chiral auxiliaries, such as those derived from camphor, also presents a viable route to chiral non-racemic sulfonamides that can serve as precursors to more complex structures. drexel.edu
Regioselective Functionalization: The inherent directing effects of the fluoro and methoxy (B1213986) groups on the benzene (B151609) ring guide electrophilic aromatic substitution. The methoxy group is a strong ortho-, para-director, while the fluoro group is a deactivating ortho-, para-director. msu.edumasterorganicchemistry.com This interplay governs where additional substituents will be placed. Future research will aim to override or leverage these innate tendencies to achieve functionalization at less favored positions. Methodologies like directed ortho-metalation (DoM) could be explored to introduce substituents adjacent to the existing groups with high regioselectivity. Furthermore, domino reactions initiated from synthetic surrogates of unstable intermediates, such as α-fluoroalkynes, provide a powerful tool for the regioselective construction of complex heterocyclic derivatives, a strategy that could be adapted for fluorinated aromatic compounds. cornell.edu
| Synthetic Strategy | Objective | Potential Application for this compound |
| Catalytic Asymmetric N-Allylation | Introduction of N-C axial chirality | Synthesis of enantiopure sulfonamide derivatives for chiral recognition studies. |
| Chiral Auxiliaries | Creation of diastereomeric intermediates for separation | Accessing optically pure building blocks for complex natural product synthesis. |
| Directed ortho-Metalation (DoM) | Functionalization at specific, less accessible positions | Introduction of new substituents adjacent to the methoxy or fluoro groups to fine-tune electronic properties. |
| Domino Heterocyclyzation | Regioselective construction of fused heterocyclic systems | Creating novel polycyclic sulfonamides with unique pharmacological profiles. |
Application of Machine Learning and AI in Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the design-synthesis-test cycle. For this compound, these computational tools offer powerful predictive capabilities.
De Novo Design: Machine learning models, particularly deep learning algorithms, can be trained on vast libraries of known bioactive molecules to generate novel chemical structures. nih.govmdpi.com By providing the this compound scaffold as a starting point, AI algorithms can suggest modifications and substitutions likely to result in derivatives with desired properties, such as enhanced binding affinity for a specific biological target or improved pharmacokinetic profiles. researchgate.net
Reaction Outcome and Yield Prediction: A significant challenge in synthesis is predicting the outcome and efficiency of a chemical reaction. AI models can analyze patterns in large reaction databases to predict the most likely products, identify potential side reactions, and even forecast reaction yields under various conditions. researchgate.netchemcopilot.commdpi.com This can save considerable time and resources by helping chemists prioritize the most promising synthetic routes for novel derivatives. eurekalert.orgchemai.io For example, AI could predict the regioselectivity of an electrophilic substitution reaction on the this compound ring, considering the complex interplay of electronic and steric effects. eurekalert.org
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity and physicochemical properties of hypothetical derivatives before they are synthesized. nih.gov This allows for the virtual screening of thousands of potential compounds, focusing experimental efforts on candidates with the highest probability of success.
| AI/ML Application | Function | Relevance to this compound |
| Deep Learning Generative Models | Design of novel molecular structures with desired properties. | Proposing new derivatives with potentially superior biological activity or material characteristics. |
| Reaction Prediction Algorithms | Forecasting the products and yields of chemical reactions. | Optimizing synthetic routes and minimizing failed experiments. mdpi.com |
| QSAR Modeling | Predicting biological activity and physicochemical properties. | Prioritizing synthetic targets for drug discovery or materials science applications. |
Development of Sustainable and Waste-Minimizing Synthetic Protocols
The chemical industry is increasingly moving towards "green" chemistry principles to reduce its environmental impact. Future synthesis of this compound and its derivatives will emphasize sustainability.
Greener Solvents and Reagents: Traditional sulfonamide synthesis often employs chlorinated solvents and hazardous reagents like sulfonyl chlorides. researchgate.net Research is focused on replacing these with more environmentally benign alternatives. Water, deep eutectic solvents (DESs), and ethanol (B145695) are being explored as reaction media. researchgate.netrsc.org Alternative sulfur sources, such as sodium sulfinates or direct oxidative methods from thiols, can circumvent the need for highly reactive sulfonyl chlorides. researchgate.netrsc.org
Catalytic and Flow Chemistry Approaches: The use of recoverable and reusable catalysts, such as magnetic nanocatalysts, aligns with green chemistry principles by reducing waste. jsynthchem.comnih.gov Continuous flow chemistry offers significant advantages over traditional batch processing. acs.org Flow reactors provide superior control over reaction parameters, enhance safety, and can be easily scaled. rsc.orgresearchgate.net This technology is particularly well-suited for preparing sulfonamide libraries in an efficient and waste-minimizing manner. acs.org
Waste Reduction and Atom Economy: Strategies that improve atom economy are central to sustainable synthesis. This includes using reagents like SO3 directly to avoid the formation of large volumes of acidic waste associated with conventional sulfonation methods using oleum (B3057394) or chlorosulfonic acid. researchgate.netrscspecialitychemicals.org.uk Furthermore, implementing systems for waste heat recovery and wastewater recycling in sulfonation plants can significantly reduce energy consumption and environmental discharge. asiachmical.comnjweixian.com
| Sustainability Approach | Key Feature | Advantage for Sulfonamide Synthesis |
| Green Solvents (e.g., Water, DESs) | Reduced toxicity and environmental persistence. | Safer and more eco-friendly reaction processes. rsc.org |
| Flow Chemistry | Enhanced control, safety, and scalability. | Efficient, automated, and waste-minimized production of derivatives. acs.org |
| Recyclable Catalysts | Catalyst can be recovered and reused multiple times. | Lower costs and reduced metal waste streams. nih.gov |
| Improved Sulfonating Agents (e.g., SO3) | High atom economy, minimal byproducts. | Drastic reduction in acidic waste compared to traditional methods. researchgate.net |
Integration of High-Throughput Experimentation for Chemical Library Generation
The discovery of new drugs and materials often relies on screening large collections of diverse compounds. High-throughput experimentation (HTE) and automated synthesis platforms are becoming indispensable tools for rapidly generating and evaluating chemical libraries.
Automated Flow Synthesis: Fully automated flow-through systems can perform multistep syntheses to create large libraries of compounds with minimal manual intervention. acs.org For instance, a "catch and release" protocol in a flow system can be used for the monoalkylation of primary sulfonamides to generate a diverse array of secondary sulfonamides with high purity. acs.org Applying this to this compound would enable the rapid creation of a focused library for biological screening.
Solid-Phase and Solution-Phase Parallel Synthesis: Solid-phase organic synthesis (SPOS) facilitates the creation of compound libraries by simplifying purification, as reagents and byproducts can be washed away from the resin-bound product. nih.gov The "libraries from libraries" approach allows for the modification of an existing library scaffold to create several new, diverse libraries, which is an efficient strategy for exploring chemical space. nih.gov These techniques are well-suited for generating sulfonamide-linked heterocycles, a common motif in medicinal chemistry. nih.gov
Miniaturization and Robotics: The use of robotics and miniaturized reaction formats (e.g., microtiter plates) allows for thousands of reactions to be run in parallel, conserving reagents and accelerating the discovery process. Combining these HTE platforms with efficient synthetic methods like SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry can rapidly diversify a lead compound into hundreds of analogs for direct biological screening.
| HTE Method | Principle | Application to this compound |
| Automated Flow Synthesis | Continuous processing in a reactor system. | Rapid generation of a 48-member (or larger) library of N-alkylated derivatives. acs.org |
| Solid-Phase Synthesis | Compound is attached to a solid support during synthesis. | Efficient creation of a library of peptide-sulfonamide conjugates. |
| Parallel Solution-Phase Synthesis | Multiple reactions run simultaneously in separate vessels. | Synthesis of a diverse set of sulfonamide-heterocycle hybrids for screening. |
New Frontiers in Mechanistic Organic Chemistry Addressing Unique Reactivity Patterns
A fundamental understanding of reaction mechanisms is key to predicting reactivity and designing novel transformations. The specific arrangement of substituents on this compound presents interesting mechanistic questions.
Electrophilic Aromatic Substitution (EAS): The mechanism of EAS involves the formation of a positively charged intermediate (arenium ion or sigma complex). msu.edumasterorganicchemistry.com The substituents on the ring determine the stability of this intermediate and thus the rate and regioselectivity of the reaction. The methoxy group is a powerful electron-donating group through resonance, strongly activating the ortho and para positions. The fluorine atom, while highly electronegative (inductive withdrawal), can also donate electron density through resonance. This combination leads to complex reactivity. In fluorobenzene (B45895) itself, substitution at the para position can be faster than at a single position of benzene, an effect attributed to the ability of fluorine to stabilize the positive charge in the intermediate. researchgate.net Future studies could use computational modeling (e.g., Density Functional Theory) and kinetic experiments to precisely map the potential energy surface for EAS reactions on this compound, providing a deeper understanding of its unique reactivity. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): While less common for such an electron-rich ring, the presence of the strongly electron-withdrawing sulfonamide group and the fluorine atom could potentially enable SNAr reactions under specific conditions, allowing for the displacement of the fluorine atom by strong nucleophiles.
Novel Catalytic Cycles: The development of new palladium-catalyzed cross-coupling reactions has expanded the toolkit for C-N and C-S bond formation. thieme-connect.com Investigating the behavior of this compound in novel catalytic cycles, such as those involving nickel or copper, could lead to new methods for synthesizing previously inaccessible derivatives. thieme-connect.com Mechanistic studies would be crucial to understand the role of the fluoro and methoxy groups in influencing oxidative addition and reductive elimination steps.
Q & A
Basic: What are the recommended synthetic routes for 4-Fluoro-2-methoxybenzene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Intermediate Preparation : React 2-methoxy-4-fluorobenzenesulfonyl chloride with ammonia or a primary amine under basic conditions (e.g., aqueous NaHCO₃ or pyridine) to form the sulfonamide core .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the product.
Validation : Confirm reaction completion via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and monitor by LC-MS for intermediates.
Key Considerations : Temperature control (<5°C during sulfonamide bond formation) minimizes side reactions like hydrolysis .
Basic: How to characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- Purity :
- Structural Confirmation :
- NMR :
- ¹H NMR: Aromatic protons at δ 7.2–7.8 ppm (split due to fluorine coupling), methoxy singlet at δ 3.8–4.0 ppm .
- ¹⁹F NMR: Single peak near δ -110 ppm (para-fluorine environment) .
- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
Basic: What are the optimal conditions for purifying this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1) at 60°C; cooling to 4°C yields needle-like crystals (purity >98%) .
- Column Chromatography : Silica gel (200–300 mesh), gradient elution from 20% to 50% ethyl acetate in hexane. Collect fractions showing single HPLC peak .
- Critical Note : Avoid prolonged exposure to moisture to prevent sulfonamide hydrolysis .
Advanced: How does the presence of fluorine and methoxy groups influence the compound's reactivity and bioactivity?
Methodological Answer:
- Electronic Effects :
- Fluorine : Enhances electrophilic substitution resistance due to electron-withdrawing nature. Stabilizes sulfonamide’s S=O bonds, increasing metabolic stability .
- Methoxy : Electron-donating group directs electrophilic attacks to the ortho/para positions, altering reactivity in coupling reactions .
- Bioactivity :
- Fluorine improves membrane permeability (logP reduction by ~0.5 units) and enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) .
- Methoxy increases solubility (by ~20% in PBS) but may reduce affinity for charged targets .
Advanced: What strategies can resolve contradictions in reported biological activities of sulfonamide derivatives?
Methodological Answer:
- Data Triangulation :
- Compare assay conditions (e.g., pH, temperature) across studies. For example, enzyme inhibition IC₅₀ values vary with buffer ionic strength .
- Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to validate binding kinetics.
- Structural Analysis :
- Perform molecular docking to identify if divergent bioactivities stem from conformational changes (e.g., methoxy group rotation altering H-bonding) .
- Meta-Analysis : Aggregate data from >5 independent studies using standardized metrics (e.g., pIC₅₀) to identify outliers .
Advanced: How to design derivatives to enhance target enzyme inhibition?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance sulfonamide acidity (pKa ~8–9), improving zinc coordination in metalloenzymes .
- Steric Modifications : Replace methoxy with bulkier groups (e.g., isopropoxy) to exploit hydrophobic enzyme pockets, increasing Ki by 2–3 orders of magnitude .
- Synthetic Workflow :
- Parallel Synthesis : Use Ugi-4CR reactions to generate a 50-member library with varied R-groups .
- High-Throughput Screening : Test inhibition against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) under physiologically relevant conditions (pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
